molecular formula C23H18ClN3O2S2 B2646673 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-chlorobenzamide CAS No. 864859-95-0

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-chlorobenzamide

Cat. No.: B2646673
CAS No.: 864859-95-0
M. Wt: 467.99
InChI Key: BVIWRXFJIUDIGA-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide” is a complex organic compound. It is part of a class of compounds that have been studied for their potential anti-tubercular and anti-inflammatory properties .

Scientific Research Applications

Metabolic Stability Enhancement

The compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide was found to be a potent inhibitor of PI3Kα and mTOR both in vitro and in vivo. However, it was subject to deacetylation on the 2-amino substituent of the benzothiazole ring during metabolism. To address this, various 6,5-heterocyclic analogues were examined as alternatives to the benzothiazole ring, aiming to reduce or eliminate this metabolic deacetylation (Stec et al., 2011).

Antimicrobial and Antioxidant Activities

Novel pyridine and fused pyridine derivatives, synthesized from a specific starting compound, exhibited antimicrobial and antioxidant activity. In silico molecular docking screenings indicated moderate to good binding energies of these ligands on the target protein (Flefel et al., 2018).

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S2/c1-13(28)27-11-10-15-19(12-27)31-23(26-21(29)14-6-2-3-7-16(14)24)20(15)22-25-17-8-4-5-9-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIWRXFJIUDIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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